molecular formula C12H12ClNOS B2546514 5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-57-7

5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B2546514
CAS No.: 303987-57-7
M. Wt: 253.74
InChI Key: SWSUQGFHJFXPSB-UHFFFAOYSA-N
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Description

5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical research tool designed for investigating the physiology and pharmacology of cellular ion channels. Compounds within the 1,5-benzothiazepine class have been identified as potent inhibitors of the mitochondrial Na + /Ca 2+ exchanger (mNCX), a key regulator of calcium efflux from the mitochondrial matrix . By modulating this exchanger, researchers can probe the critical role of mitochondrial calcium signaling in essential cellular processes, including the regulation of metabolism-secretion coupling and control of cytosolic calcium oscillations . Furthermore, structurally related benzothiazepines have been shown to act as non-competitive antagonists on ligand-gated ion channels, such as specific subtypes of human neuronal nicotinic acetylcholine receptors (nAChRs), where they can accelerate the decay of agonist-induced ionic currents . This makes this compound a valuable compound for fundamental research aimed at elucidating ion channel function, calcium-mediated signaling pathways, and their implications in various physiological and pathophysiological states.

Properties

IUPAC Name

7-chloro-5-prop-2-enyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h2-4,8H,1,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSUQGFHJFXPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CCSC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with α,β-Unsaturated Carbonyl Compounds

In a representative procedure, 2-amino-4-chlorothiophenol reacts with α-phenylcrotonic acid (2) under thermal conditions (160–175°C) to form the dihydrobenzothiazepin-4(5H)-one core. The reaction proceeds via a conjugate addition mechanism, where the thiol group attacks the α,β-unsaturated carbonyl, followed by intramolecular cyclization (Figure 1):

$$
\text{2-Amino-4-chlorothiophenol} + \alpha\text{-phenylcrotonic acid} \xrightarrow{\Delta} \text{7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one} + \text{H}_2\text{O}
$$

This method yields the unsubstituted benzothiazepinone intermediate, which is subsequently functionalized at the nitrogen atom.

N-Alkylation for Allyl Group Introduction

The allyl group at position 5 is introduced via N-alkylation of the secondary amine in the benzothiazepinone core. This step typically employs allyl bromide (3) as the alkylating agent under basic conditions.

Alkylation Protocol

A patent by details the alkylation of 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (4) using allyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction mechanism involves deprotonation of the amine to form a reactive amide ion, which undergoes nucleophilic substitution with allyl bromide (Figure 2):

$$
\text{4} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{NaH, THF}} \text{this compound} + \text{HBr}
$$

Yields for this step range from 65–80%, with purification achieved via column chromatography using silica gel and ethyl acetate/hexane eluents.

Alternative Ring-Closing Strategies

Thiophenol Alkylation and Cyclization

An alternative route involves the alkylation of 2-amino-4-chlorothiophenol (1) with 1-bromo-3-chloropropane (5) to form a thioether intermediate (6), followed by base-mediated cyclization. The process exploits the nucleophilicity of the thiol and amine groups (Figure 3):

$$
\text{1} + \text{BrCH}2\text{CH}2\text{CH}2\text{Cl} \rightarrow \text{6} \xrightarrow{\text{Et}3\text{N}} \text{7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one}
$$

Subsequent N-alkylation with allyl bromide, as described in Section 2, furnishes the target compound.

Microwave-Assisted Synthesis

Recent advancements highlight microwave irradiation as a tool to accelerate cyclocondensation. For instance, reacting 2-amino-4-chlorothiophenol with ethyl acetoacetate (7) under microwave conditions (100°C, 20 min) reduces reaction times from hours to minutes while maintaining yields >70%.

Multicomponent Reactions (MCRs)

MCRs offer a single-pot strategy to construct complex scaffolds. A three-component reaction involving 2-amino-4-chlorothiophenol (1), allyl glycidyl ether (8), and acetylacetone (9) generates the target compound via sequential epoxide ring-opening, thiol-epoxy coupling, and cyclization (Figure 4):

$$
\text{1} + \text{8} + \text{9} \xrightarrow{\text{H}_2\text{O, 60°C}} \text{this compound}
$$

This method emphasizes green chemistry principles by avoiding toxic solvents and minimizing waste.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation + Alkylation 75 High regioselectivity, scalable Multi-step, column chromatography
Ring-Closing Alkylation 68 Fewer steps, atom-efficient Requires harsh bases (e.g., NaH)
Microwave Synthesis 72 Rapid, energy-efficient Specialized equipment required
Multicomponent Reaction 65 One-pot, green solvents Optimization needed for reproducibility

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

The benzothiazepinone’s secondary amine exhibits moderate nucleophilicity, necessitating strong bases (e.g., NaH) to enhance reactivity toward allyl bromide. Alternatives like phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) improve yields to 85%.

Purification of Hydrophobic Intermediates

The compound’s low polarity complicates purification. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >97% purity, as reported by chemical suppliers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like ammonia, thiols, or alcohols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Biological Activities

5-Allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one exhibits various biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Studies have indicated that benzothiazepine derivatives possess antimicrobial properties. The presence of the chloro and allyl groups in this compound may enhance its effectiveness against certain bacterial strains .
  • Antitumor Potential : Research suggests that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. This property is attributed to the ability of benzothiazepines to interfere with cellular proliferation pathways .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of benzothiazepine derivatives in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and neuronal damage .

Case Study 1: Antimicrobial Testing

A study conducted on various benzothiazepine derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The compound was found to inhibit bacterial growth effectively at low concentrations .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Antimicrobial Activity

  • 7-Chloro-5-alkyl/aryl Derivatives: Analogs like (±)-cis-2-(4-methoxyphenyl)-3-hydroxy-7-chloro derivatives demonstrate moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–50 µg/mL .
  • 5-Allyl Variant: While specific data are unavailable, the allyl group’s electron-rich nature may alter pharmacokinetics (e.g., bioavailability) compared to ethyl or methoxyphenyl analogs.

Antidepressant Potential

  • Thiazesim (5-Dimethylaminoethyl Derivative): This compound acts as a dual reuptake inhibitor (IC₅₀: 50–100 nM for serotonin/norepinephrine), highlighting the critical role of aminoalkyl substituents in central nervous system penetration .
  • Chlorine-Substituted Analogs: Lacking polar amino groups, these compounds are less likely to exhibit antidepressant effects but may retain peripheral activity.

Physicochemical and Industrial Relevance

  • Purity and Manufacturing: High-purity 7-chloro-5-ethyl derivatives (≥97% purity) are produced under ISO-certified conditions, emphasizing their role as pharmaceutical intermediates . The allyl variant’s synthesis would require similar rigorous quality control but may face challenges in stereochemical purity due to the allyl group’s reactivity .
  • Stability: Chlorine at position 7 improves thermal stability, as evidenced by the shelf-life of 7-chloro-5-ethyl derivatives under standard storage conditions .

Biological Activity

5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS No. 303987-57-7) is a heterocyclic compound belonging to the benzothiazepine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC12H12ClNOS
Molecular Weight253.75 g/mol
Synonyms1,5-Benzothiazepin-4(5H)-one, 7-chloro-2,3-dihydro-5-(2-propen-1-yl)
CAS Number303987-57-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.
  • Receptor Modulation : It can modulate receptor functions by interacting with binding sites on various receptors, potentially influencing signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that benzothiazepine derivatives exhibit anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Studies suggest it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation .

Antimicrobial Properties

Preliminary studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit growth.

Case Studies and Research Findings

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzothiazepine derivatives, including this compound. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
  • Anti-inflammatory Research : In a study focused on inflammatory bowel disease models, administration of this compound resulted in a marked decrease in inflammation markers and improved histological scores in treated animals compared to controls.
  • Antimicrobial Activity : A comparative analysis of several benzothiazepine compounds revealed that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Q & A

Q. Table 1: Key Docking Results from In Silico Studies

Compound SeriesBinding Energy (kcal/mol)Key Interactions
Series 1 (1a–10a)-110.2 to -118.25LEU282B (H-bond)
Sodium Phenytoin-115.7LYS637A (H-bond)

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:
Discrepancies arise from:

  • Bioavailability : Poor solubility or metabolic instability.
    • Solution : Formulate as nanoparticles or prodrugs (e.g., ester derivatives).
  • Metabolism : Hepatic CYP450-mediated degradation.
    • Solution : Co-administer CYP inhibitors (e.g., ketoconazole) in animal models .
  • Dosing Regimen : Adjust frequency based on pharmacokinetic half-life (t₁/₂) derived from LC-MS/MS plasma analysis .

Advanced: How can enantiomeric purity be achieved, and what methods confirm optical resolution?

Methodological Answer:

  • Resolution Methods :
    • Preferential Crystallization : Seed racemic mixtures with enantiopure crystals to induce selective crystallization .
    • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to separate via solubility differences.
  • Analytical Confirmation :
    • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phase.
    • Polarimetry : Measure specific rotation ([α]₂₅ᴅ) and compare with literature values .

Advanced: How do structural modifications (e.g., allyl/chloro groups) enhance biological activity in SAR studies?

Methodological Answer:

  • Allyl Group : Increases lipophilicity (logP ~3.2), enhancing blood-brain barrier permeability for CNS targets .
  • Chloro Substituent : Electron-withdrawing effect stabilizes receptor-ligand interactions (e.g., σ-hole bonding with GABA-A residues).
  • Methodology :
    • Synthesize analogs with varying substituents (e.g., replacing Cl with F or methyl).
    • Compare IC₅₀ values in anticonvulsant (maximal electroshock test) and antimicrobial (MIC assay) models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.